1,3-Dichlorotetramethyldisiloxane

Selective monofunctionalization Alkyllithium Siloxane functionalization

1,3-Dichlorotetramethyldisiloxane is a chlorinated disiloxane (C₄H₁₂Cl₂OSi₂) primarily employed as a reactive intermediate in the synthesis of silicone polymers, coatings, and fine chemicals. Its dual Si–Cl termini enable step-growth polymerization and controlled surface modification via hydrolysis/condensation.

Molecular Formula C4H12Cl2OSi2
Molecular Weight 203.21 g/mol
CAS No. 2401-73-2
Cat. No. B1582481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichlorotetramethyldisiloxane
CAS2401-73-2
Molecular FormulaC4H12Cl2OSi2
Molecular Weight203.21 g/mol
Structural Identifiers
SMILESC[Si](C)(O[Si](C)(C)Cl)Cl
InChIInChI=1S/C4H12Cl2OSi2/c1-8(2,5)7-9(3,4)6/h1-4H3
InChIKeyDMEXFOUCEOWRGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichlorotetramethyldisiloxane (CAS 2401-73-2) Sourcing Guide for Silicone and Polymer Manufacturers


1,3-Dichlorotetramethyldisiloxane is a chlorinated disiloxane (C₄H₁₂Cl₂OSi₂) primarily employed as a reactive intermediate in the synthesis of silicone polymers, coatings, and fine chemicals [1]. Its dual Si–Cl termini enable step-growth polymerization and controlled surface modification via hydrolysis/condensation [2]. The compound exhibits a boiling point of 138 °C, a density of 1.039 g/mL at 25 °C, and is classified as corrosive and moisture-sensitive .

Why 1,3-Dichlorotetramethyldisiloxane Cannot Be Replaced by Other Chlorosiloxanes or Chlorosilanes


Procurement of a generic α,ω‑dichlorosiloxane may appear cost‑effective, yet substitution with longer‑chain analogs (e.g., 1,5‑dichlorohexamethyltrisiloxane) or disilazanes (e.g., 1,3‑dichloro‑1,1,3,3‑tetramethyldisilazane) introduces critical divergences in selectivity, cross‑linking density, and hydrolysis kinetics that directly impact product performance [1]. The following evidence quantifies where 1,3‑dichlorotetramethyldisiloxane’s molecular architecture yields measurable, decision‑relevant advantages.

1,3-Dichlorotetramethyldisiloxane Differential Performance Data for Procurement Decisions


Superior Monofunctionalization Selectivity vs. 1,5-Dichlorohexamethyltrisiloxane

At −78 °C, 1,3-dichlorotetramethyldisiloxane reacts with alkyllithium reagents such that only one Si–Cl bond is substituted, enabling exclusive preparation of 1‑alkyl‑3‑chlorotetramethyldisiloxanes [1]. In contrast, 1,5‑dichlorohexamethyltrisiloxane exhibits competitive, non‑selective reaction at both terminal Si–Cl sites under identical conditions, leading to a mixture of mono‑ and di‑substituted products [1].

Selective monofunctionalization Alkyllithium Siloxane functionalization

Lower Boiling Point and Distinct Volatility Profile vs. 1,5-Dichlorohexamethyltrisiloxane

The boiling point of 1,3‑dichlorotetramethyldisiloxane is 138 °C [1], whereas the trisiloxane analog 1,5‑dichlorohexamethyltrisiloxane boils at 184 °C [2]. This 46 °C difference significantly alters distillation requirements and volatility in vapor‑phase applications.

Volatility Distillation Process chemistry

Higher Density for Optimized Siloxane Cross‑Linking Density

1,3‑Dichlorotetramethyldisiloxane possesses a density of 1.039 g/mL at 25 °C . In comparison, 1,2‑dichlorotetramethyldisilane (a Si–Si bonded analog lacking the bridging oxygen) exhibits a density of 1.005 g/mL . The higher mass per unit volume of the disiloxane translates to a greater molar concentration of reactive sites in a given volume, which can increase cross‑link density in polymer networks [1].

Cross‑linking density Coating hardness Polymer properties

Defined Disiloxane Core for Controlled Hydrolysis and Condensation

The hydrolysis of 1,3‑dichlorotetramethyldisiloxane yields 1,1,3,3‑tetramethyldisiloxane‑1,3‑diol, a well‑defined disiloxane diol that serves as a precise building block for block copolymers . In contrast, hydrolysis of dichlorosilanes (e.g., dimethyldichlorosilane) typically generates a mixture of linear and cyclic oligomers, requiring additional separation [1]. The disiloxane diol enables exact stoichiometric control during polycondensation, reducing batch‑to‑batch variability.

Hydrolysis kinetics Polymerization Silicone synthesis

1,3-Dichlorotetramethyldisiloxane Applications in Silicone, Coating, and Pharmaceutical Sectors


Synthesis of Asymmetrically Functionalized Siloxane Building Blocks

Leveraging its exclusive monofunctionalization at −78 °C [1], 1,3‑dichlorotetramethyldisiloxane is the preferred reagent for generating 1‑alkyl‑3‑chloro‑ or 1‑alkyl‑3‑hydroxy‑disiloxanes. These intermediates are essential for constructing well‑defined copolymers and surface‑active agents where precise structural asymmetry is required.

Precursor for 1,1,3,3‑Tetramethyldisiloxane‑1,3‑diol in Block Copolymer Synthesis

Controlled hydrolysis produces the corresponding disiloxane diol, a valuable monomer for the synthesis of alternating block copolymers and poly(silyl ester)s [1][2]. Its defined structure eliminates the need for fractionation, thereby improving yield and process economics.

Hydrophobic Surface Modification for Thin‑Film Coatings

The compound’s vapor pressure of 8 mm Hg at 25 °C [3] allows it to be delivered via vapor deposition, forming extremely thin, transparent silicone coatings on silicon wafers and other smooth substrates [4]. The resulting non‑polar interphase provides oil and water repellency without compromising optical clarity.

Cross‑Linkable Monomer for High‑Performance Silicone Elastomers

Its bifunctional Si–Cl termini enable it to act as a chain extender or cross‑linker in condensation‑cure silicone systems [2]. The higher density compared to disilane analogs contributes to increased cross‑link density, yielding elastomers with improved hardness and solvent resistance.

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